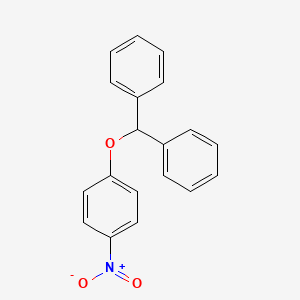
Benzene, 1-(diphenylmethoxy)-4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(diphenylmethoxy)-4-nitro- is an aromatic compound with a complex structure that includes a benzene ring substituted with a diphenylmethoxy group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(diphenylmethoxy)-4-nitro- typically involves the nitration of diphenylmethoxybenzene. This process can be carried out by reacting diphenylmethoxybenzene with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
On an industrial scale, the production of Benzene, 1-(diphenylmethoxy)-4-nitro- may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(diphenylmethoxy)-4-nitro- undergoes various chemical reactions, including:
Nitration: Introduction of a nitro group into the aromatic ring.
Reduction: Conversion of the nitro group to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens, alkyl groups, or other electrophiles in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: Formation of 1-(diphenylmethoxy)-4-aminobenzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Benzene, 1-(diphenylmethoxy)-4-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1-(diphenylmethoxy)-4-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diphenylmethoxy group may enhance the compound’s ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Nitrobenzene: A simpler aromatic compound with a nitro group.
Diphenylmethane: Lacks the nitro group but has a similar diphenylmethoxy structure.
Aniline: The reduced form of nitrobenzene with an amine group.
Uniqueness
Benzene, 1-(diphenylmethoxy)-4-nitro- is unique due to the combination of the diphenylmethoxy and nitro groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62516-66-9 |
|---|---|
Molecular Formula |
C19H15NO3 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
1-benzhydryloxy-4-nitrobenzene |
InChI |
InChI=1S/C19H15NO3/c21-20(22)17-11-13-18(14-12-17)23-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H |
InChI Key |
RBBLKGWJAPYZRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















